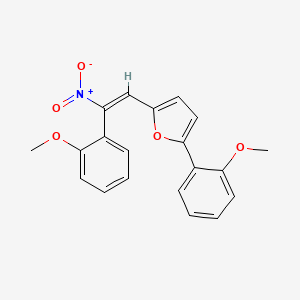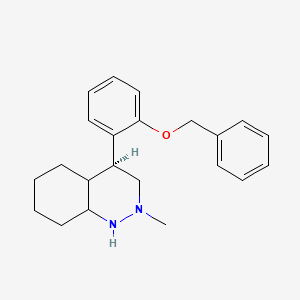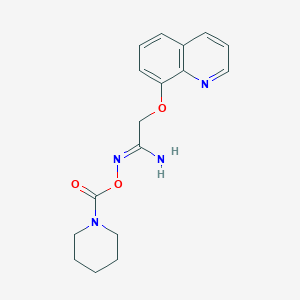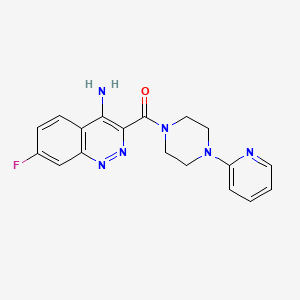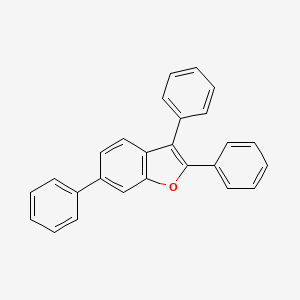
2,3,6-Triphenyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Triphenylbenzofuran is a compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3,6-triphenylphenol with a suitable dehydrating agent. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2,3,6-Triphenylbenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 2,3,6-Triphenylbenzofuran .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Triphenylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,6-Triphenylbenzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Benzofuran derivatives are investigated for their therapeutic potential in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of dyes, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,3,6-Triphenylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
2,3,6-Triphenylbenzofuran can be compared with other benzofuran derivatives, such as:
- 2,3-Diphenylbenzofuran
- 2,3,5-Triphenylbenzofuran
- 2,3,4-Triphenylbenzofuran
These compounds share similar structural features but differ in the position and number of phenyl groups attached to the benzofuran ring. The unique arrangement of phenyl groups in 2,3,6-Triphenylbenzofuran contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
194784-81-1 |
|---|---|
Molekularformel |
C26H18O |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2,3,6-triphenyl-1-benzofuran |
InChI |
InChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-17-23-24(18-22)27-26(21-14-8-3-9-15-21)25(23)20-12-6-2-7-13-20/h1-18H |
InChI-Schlüssel |
WSJYECYCWWBBMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


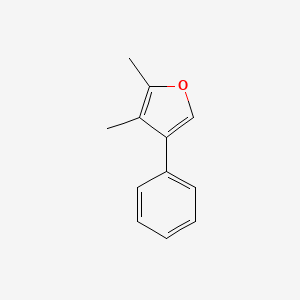
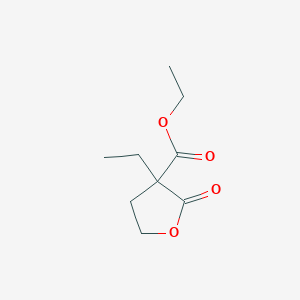

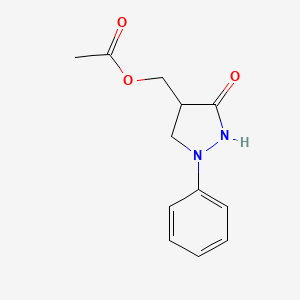
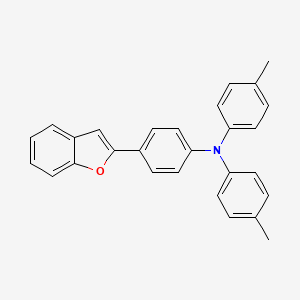
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
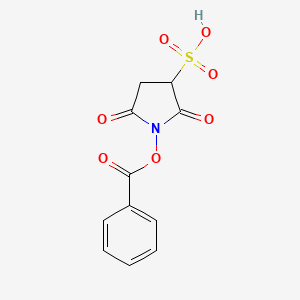
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)
